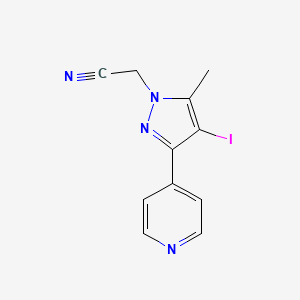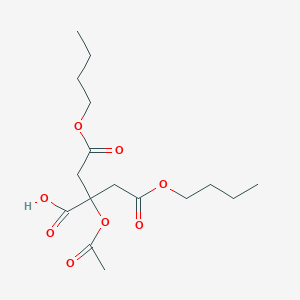
1,3-Dibutyl acetylcitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibutyl acetylcitrate is an organic compound belonging to the class of citric acid esters. It is structurally characterized by the presence of two butyl groups and an acetyl group attached to the citrate backbone. This compound is known for its applications as a plasticizer, which enhances the flexibility and durability of plastic materials.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol, followed by acetylation. The process involves:
Esterification: Citric acid reacts with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to form dibutyl citrate.
Acetylation: The dibutyl citrate is then acetylated using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and acetylation reactions in reactors, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
1,3-Dibutyl acetylcitrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form citric acid, butanol, and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Citric acid, butanol, acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
科学研究应用
1,3-Dibutyl acetylcitrate has diverse applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Investigated for its potential as a biodegradable plasticizer in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of flexible PVC, food packaging, and medical devices.
作用机制
The mechanism of action of 1,3-Dibutyl acetylcitrate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing flexibility. It interacts with the polymer matrix through van der Waals forces and hydrogen bonding, leading to enhanced plasticity and durability of the material .
相似化合物的比较
Similar Compounds
- Acetyl tributyl citrate
- Butyryl trihexyl citrate
- Triisooctyl citrate
- Acetyl triisooctyl citrate
Comparison
1,3-Dibutyl acetylcitrate is unique due to its specific esterification and acetylation pattern, which provides a balance between flexibility and stability. Compared to acetyl tributyl citrate, it offers lower migration resistance and higher volatility, making it suitable for specific applications where these properties are desired .
属性
分子式 |
C16H26O8 |
|---|---|
分子量 |
346.37 g/mol |
IUPAC 名称 |
2-acetyloxy-4-butoxy-2-(2-butoxy-2-oxoethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H26O8/c1-4-6-8-22-13(18)10-16(15(20)21,24-12(3)17)11-14(19)23-9-7-5-2/h4-11H2,1-3H3,(H,20,21) |
InChI 键 |
AXPPLWQNWVZZNB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


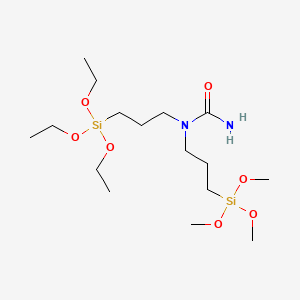
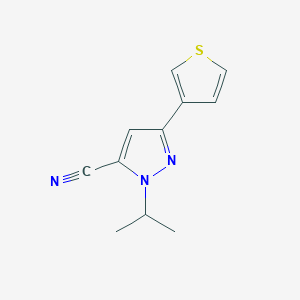

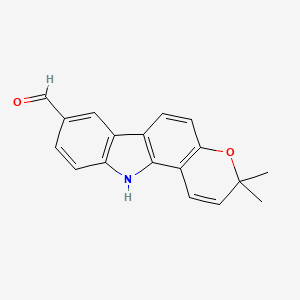
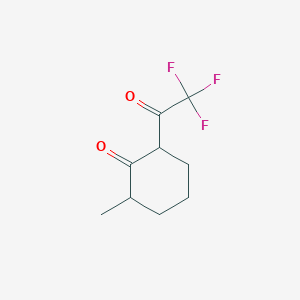
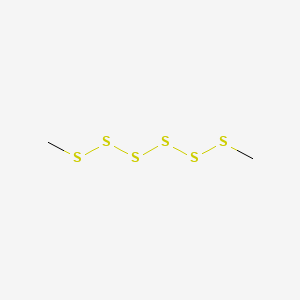

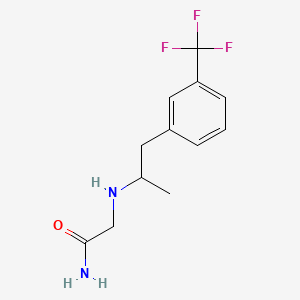

![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

